
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a fluorinated aromatic ring, and a secondary alcohol, making it an interesting subject for research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Amination: The alcohol is then converted to an amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the secondary alcohol.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: Similar structure but with a chlorine atom instead of fluorine.
(1R,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: Contains a bromine atom instead of fluorine.
(1R,2R)-1-Amino-1-(3-iodo-5-methylphenyl)propan-2-OL: Features an iodine atom in place of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its halogenated analogs.
This comprehensive overview highlights the significance and versatility of this compound in various scientific domains
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1 |
InChI-Schlüssel |
BXRKJXKPLDYYJH-XCBNKYQSSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)F)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CC1=CC(=CC(=C1)F)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)

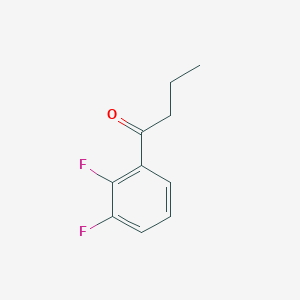
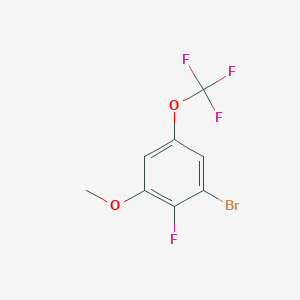
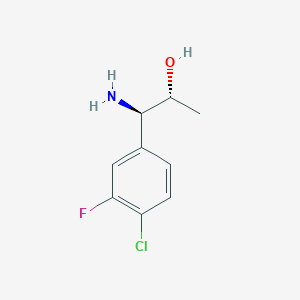

![1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]acetone](/img/structure/B13046425.png)

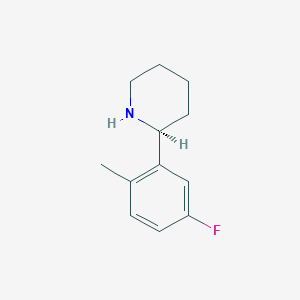
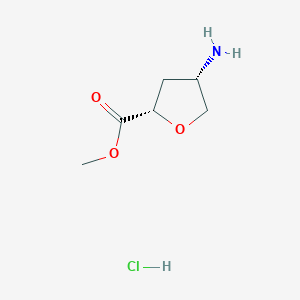
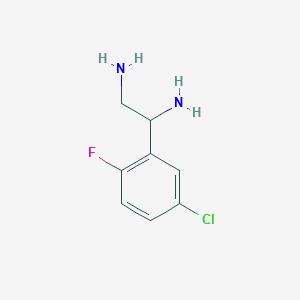


![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
